2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
This compound is a sulfur-containing heterocyclic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a carboxamide group and a sulfamoyl group, which are common functional groups in medicinal chemistry.
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The exact synthesis method for this compound would depend on the starting materials and the desired substitution pattern on the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions . Common reactions include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the functional groups.Scientific Research Applications
Heterocyclic Synthesis
Research has explored the synthesis of heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, starting from similar tetrahydrobenzo[b]thiophene carboxamide frameworks. These studies are fundamental in developing novel compounds with potential therapeutic applications (Mohareb et al., 2004).
Biological Activities
Several novel thiophene derivatives synthesized from 2-amino-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and related structures have been screened for antiarrhythmic, serotonin antagonist, and antianxiety activities. This research indicates the potential of these compounds in developing new therapeutic agents (Amr et al., 2010).
Anti-Inflammatory and Analgesic Agents
Compounds derived from benzo[b]thiophene carboxamides have been investigated for their anti-inflammatory and analgesic activities. These studies are crucial in identifying new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation
Research into 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides has shown promising results in antimicrobial evaluation and molecular docking studies. These findings highlight the potential of such compounds in combating microbial infections (Talupur et al., 2021).
Spectroscopic Studies
Studies have also been conducted on the absorption and fluorescence spectra of similar carboxamides, estimating ground and excited state dipole moments. This research contributes to our understanding of the physical properties of these compounds, which is essential for designing drugs with optimal absorption and distribution properties (Patil et al., 2011).
Future Directions
Properties
IUPAC Name |
2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-4-12-26(13-5-2)32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-14-15(3)6-11-19(18)31-23/h7-10,15H,4-6,11-14H2,1-3H3,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMOTMRRDWMPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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